4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 4-chloro group and a tetrahydroquinoline moiety, which is further functionalized with a propane-1-sulfonyl group. The unique structure of this compound makes it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Propane-1-sulfonyl Group: The tetrahydroquinoline intermediate is then reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Formation of the Benzamide Core: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloro group on the benzamide ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction and Oxidation: The compound can undergo reduction reactions to form amines or alcohols, and oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium amide, thiols, or alkoxides in the presence of a suitable solvent.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride or sodium borohydride, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of di- or tri-halogenated derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: The unique structural features of the compound may make it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide: A structural isomer with the sulfonyl group at a different position on the tetrahydroquinoline ring.
4-chloro-N-[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: A derivative with a butane-1-sulfonyl group instead of a propane-1-sulfonyl group.
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide: A derivative with an acetamide group instead of a benzamide group.
Uniqueness
The uniqueness of 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfonyl group, in particular, can enhance the compound’s solubility and binding interactions, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
4-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-12-26(24,25)22-11-3-4-15-13-17(9-10-18(15)22)21-19(23)14-5-7-16(20)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDZBUMZFULVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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